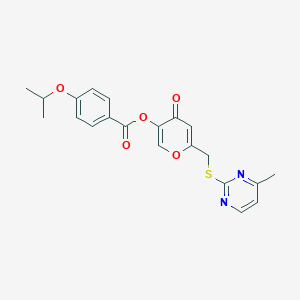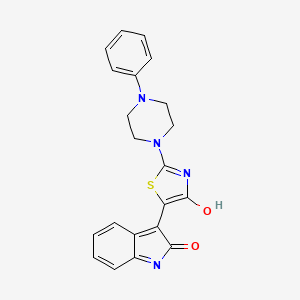![molecular formula C23H20ClF6N3O B2718282 4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate CAS No. 477762-26-8](/img/structure/B2718282.png)
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a useful research compound. Its molecular formula is C23H20ClF6N3O and its molecular weight is 503.87. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Properties
The pyrazole derivative has been utilized in organic synthesis, showcasing its complexation properties and synergistic effects in extraction processes. For instance, Atanassova et al. (2014) explored the complexation abilities of a pyrazolone derivative in chloroform, demonstrating improved complexation ability compared to other derivatives. This study highlighted its application in the mixed ligand chelate extractions of trivalent lanthanoids, providing insights into the synergistic enhancement and separation factors between metals (Atanassova, M., Kurteva, V., Lubenov, L., & Billard, I., 2014).
Structural Characterization and Theoretical Studies
Research has also been conducted on the structural characterization and theoretical studies of related pyrazole derivatives. Cuenú et al. (2018) synthesized and characterized a Schiff base derived from a tert-Butyl pyrazolyl compound, employing techniques such as FT-IR, MS, NMR, and X-ray diffraction. The study provided valuable information on molecular geometry, vibrational frequencies, and chemical shifts, contributing to the understanding of the compound's structural and electronic properties (Cuenú, F., Londoño-Salazar, J. E., Torres, J. E., Abonía, R., & D’vries, R., 2018).
Materials Science Applications
In materials science, the fluorinated polyimides synthesized from diamine monomers, including those with tert-butyl groups, have shown promising properties. Yang et al. (2006) reported the synthesis of organosoluble and light-colored fluorinated polyimides, demonstrating their solubility, thermal stability, and electrical properties. This research underlines the potential of such compounds in developing advanced materials with specific optical and electronic characteristics (Yang, C.-P., Su, Y.-Y., & Chiang, H., 2006).
Small Molecule Fixation
The bifunctional frustrated Lewis pair derived from pyrazolylborane, including derivatives with tert-butyl groups, has been utilized in the fixation of small molecules. Theuergarten et al. (2012) demonstrated the fixation of carbon dioxide and related small molecules, leading to the formation of zwitterionic, bicyclic boraheterocycles. This study contributes to the field of green chemistry by offering a method for carbon dioxide utilization and conversion into valuable products (Theuergarten, E., Schlösser, J., Schlüns, D., Freytag, M., Daniliuc, C., Jones, P., & Tamm, M., 2012).
特性
IUPAC Name |
(4-tert-butylphenyl) 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF6N3O/c1-21(2,3)13-8-10-16(11-9-13)34-20(17-18(23(28,29)30)32-33(4)19(17)24)31-15-7-5-6-14(12-15)22(25,26)27/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVZCUKMNATCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=NC2=CC=CC(=C2)C(F)(F)F)C3=C(N(N=C3C(F)(F)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide](/img/structure/B2718200.png)
![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)
acetic acid](/img/structure/B2718207.png)


![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)
